3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(3-(trifluoromethyl)phenyl)-
Description
This compound is a 1,2,4-triazole-3-thione derivative characterized by a trifluoromethylphenyl substituent at position 5 and dimethyl groups at positions 2 and 2. The trifluoromethyl (-CF₃) group is electron-withdrawing, enhancing the compound’s metabolic stability and lipophilicity, which are critical for pharmacological applications .
Properties
CAS No. |
110623-37-5 |
|---|---|
Molecular Formula |
C11H10F3N3S |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
2,4-dimethyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C11H10F3N3S/c1-16-9(15-17(2)10(16)18)7-4-3-5-8(6-7)11(12,13)14/h3-6H,1-2H3 |
InChI Key |
ALAPIMRPRMCMEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=S)C)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(3-(trifluoromethyl)phenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Chemical Reactions Involving 3H-1,2,4-Triazole-3-thione Derivatives
These compounds can undergo a variety of chemical reactions due to the presence of the thione group and the trifluoromethyl-substituted phenyl group.
-
Nucleophilic Substitution : The sulfur atom in the thione group can participate in nucleophilic substitution reactions, allowing for the introduction of new functional groups.
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Hydrolysis : The thione group can undergo hydrolysis to form the corresponding thiol or other derivatives under acidic or basic conditions.
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Coupling Reactions : The trifluoromethyl-substituted phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Example Reaction Conditions
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | Ethyl bromoacetate, sodium ethanolate | Ethyl 2-[(triazolyl)sulfanyl]acetate |
| Hydrolysis | Acidic or basic conditions | Corresponding thiol derivatives |
| Suzuki Coupling | Palladium catalyst, aryl boronic acid | Biaryl derivatives |
Biological Activities of 3H-1,2,4-Triazole-3-thione Derivatives
These compounds have been explored for their biological activities, including antimicrobial and anticancer properties. The presence of the trifluoromethyl group can enhance the lipophilicity and thus the biological activity of these compounds.
-
Antimicrobial Activity : Some derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, often surpassing that of standard antibiotics like ciprofloxacin .
-
Anticancer Activity : Research has also focused on the anticancer potential of these compounds, with some derivatives exhibiting cytotoxicity against various cancer cell lines .
Biological Activity Data
| Compound | Biological Activity | Target |
|---|---|---|
| 3H-1,2,4-Triazole-3-thione derivatives | Antimicrobial | Gram-positive and Gram-negative bacteria |
| 1,2,4-Triazole-hydrazone derivatives | Anticancer | Human melanoma, breast cancer, and pancreatic carcinoma cell lines |
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole compounds are being explored for their anticancer properties. The synthesis of various 1,2,4-triazole-3-thiones has shown promising results in drug discovery against cancer cells. Specifically, studies have highlighted the ability of these compounds to inhibit tumor growth and induce apoptosis in cancer cell lines .
Anticonvulsant Properties
The compound has been investigated for its anticonvulsant effects. A study on a related triazole derivative demonstrated its effectiveness in protecting against seizures induced by maximal electroshock in mice. This effect was attributed to interactions with voltage-gated sodium channels and GABA receptors . Such findings suggest that similar triazole derivatives could be developed as potential anticonvulsants.
Inhibition of Enzymes
3H-1,2,4-Triazole-3-thiones have also been studied for their ability to inhibit various enzymes involved in disease processes. For instance, modeling studies have indicated that certain triazole derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer progression .
Agricultural Applications
Fungicides
The heterocyclic nature of triazoles makes them suitable candidates as fungicides. Triazole-based compounds are widely used in agriculture to combat fungal pathogens affecting crops. Their mechanism typically involves inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Plant Growth Regulators
Certain triazole derivatives have been explored as plant growth regulators. They can modulate plant growth and development by influencing hormonal pathways and metabolic processes within plants.
Organic Synthesis Applications
Catalysis
The applications of 3H-1,2,4-triazole-3-thiones extend into organic synthesis as well. They have been utilized as catalysts in cross-coupling reactions such as Tsuji-Trost and Mizoroki-Heck reactions. These reactions are crucial for the formation of carbon-carbon bonds in organic compounds .
Synthesis of Complex Molecules
The versatility of triazoles allows for their use in synthesizing complex organic molecules. They serve as building blocks in the creation of various pharmaceuticals and agrochemicals.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Anticancer agents, anticonvulsants, enzyme inhibitors |
| Agriculture | Fungicides and plant growth regulators |
| Organic Synthesis | Catalysts for cross-coupling reactions and synthesis of complex molecules |
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as demethylase, which is crucial for the survival of pathogenic organisms . Additionally, it can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Structural and Electronic Modifications
Key Substituent Variations :
- Electron-Withdrawing Groups (EWGs): 3-(Trifluoromethyl)phenyl: Enhances metabolic stability and lipophilicity compared to halogenated analogs (e.g., 4-fluorophenyl in ).
- Alkyl Substituents :
Table 1: Substituent Effects on Key Properties
*LogP values estimated via computational methods .
Computational and Spectral Analysis
Biological Activity
The compound 3H-1,2,4-triazole-3-thione, 2,4-dihydro-2,4-dimethyl-5-(3-(trifluoromethyl)phenyl)- represents a novel derivative within the triazole family, known for its diverse biological activities. Triazoles have garnered attention in medicinal chemistry due to their potential therapeutic properties, including antimicrobial, anticancer, and anticonvulsant activities. This article explores the biological activity of this specific triazole derivative based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C12H12F3N4S
- Molecular Weight : 300.31 g/mol
This structure features a trifluoromethyl group which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Antimicrobial Activity
Triazole derivatives are well-documented for their antimicrobial properties. The compound has shown significant activity against various microbial strains:
- Mechanism : The biological activity is primarily attributed to the inhibition of ergosterol biosynthesis in fungal cell membranes, which is crucial for maintaining cell integrity .
- Case Studies : In vitro studies demonstrated that this compound exhibited potent antifungal effects against Candida albicans and Aspergillus species. The minimum inhibitory concentrations (MICs) were comparable to those of established antifungal agents .
Anticancer Activity
The anticancer potential of triazoles has been extensively studied. This specific derivative has been evaluated for its cytotoxic effects on cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Findings : The compound showed significant antiproliferative effects with IC50 values indicating potent activity against both cell lines. Mechanistically, it was found to induce apoptosis through the activation of caspase pathways .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of triazole derivatives:
- Testing Methodology : The anticonvulsant activity was assessed using the maximal electroshock seizure (MES) test and pentylenetetrazole (PTZ) induced seizures.
- Results : The compound demonstrated considerable efficacy in reducing seizure duration and frequency in animal models, suggesting its potential as an antiepileptic agent .
Summary of Biological Activities
Q & A
Q. What are the optimized synthetic routes for preparing 3H-1,2,4-triazole-3-thione derivatives with trifluoromethylphenyl substituents, and what reaction conditions yield the highest purity?
Methodological Answer: The synthesis of triazole-thione derivatives typically involves nucleophilic substitution or cyclization reactions. For example:
- Nucleophilic substitution : Reacting a thiourea precursor with hydrazine hydrate under reflux in ethanol (70–80°C, 6–8 hours) forms the triazole-thione core. Substituents like the trifluoromethylphenyl group are introduced via electrophilic aromatic substitution or Suzuki coupling .
- Cyclocondensation : Optimized conditions for S-alkyl derivatives include reacting 5-((thiadiazole-thio)methyl) intermediates with alkyl halides in DMF at 60–80°C for 12–24 hours, yielding >85% purity .
Q. Key Considerations :
- Use anhydrous solvents to avoid hydrolysis.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
- Purify via recrystallization (ethanol/water) or column chromatography .
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structural integrity of the target compound?
Methodological Answer: A multi-technique approach ensures structural validation:
- ¹H/¹³C NMR :
- The thione proton (S-H) appears as a singlet at δ 13.5–14.5 ppm.
- Aromatic protons from the trifluoromethylphenyl group resonate at δ 7.4–8.1 ppm (doublets or multiplets) .
- IR Spectroscopy :
- The C=S stretch (thione) appears at 1200–1250 cm⁻¹.
- CF₃ vibrations are observed at 1120–1150 cm⁻¹ .
- Mass Spectrometry :
- ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₁F₃N₃S: calculated 290.06, observed 290.1) .
Q. Protocol :
Record NMR in DMSO-d₆ to stabilize the thione tautomer.
Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-311G(d,p)) to resolve ambiguities .
Q. What in vitro biological screening protocols are recommended for preliminary assessment of antimicrobial activity in such triazole-thiones?
Methodological Answer: Standard protocols include:
Q. Data Interpretation :
- Compare MIC values with reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Use GUSAR-online for preliminary toxicity prediction to prioritize compounds .
Advanced Research Questions
Q. How do computational methods like DFT aid in predicting the molecular geometry and electronic properties of this triazole-thione derivative, and how do these predictions align with experimental data?
Methodological Answer: DFT Workflow (B3LYP/6-311G(d,p)) :
Geometry Optimization : Minimize energy to obtain ground-state structure.
Vibrational Analysis : Calculate IR frequencies; align with experimental peaks (RMSD <10 cm⁻¹) .
NMR Chemical Shifts :
- GIAO method predicts ¹H/¹³C shifts (correlation coefficient R² >0.95 with experimental data) .
Electronic Properties :
- HOMO-LUMO energy gap (ΔE ≈ 4–5 eV) indicates charge-transfer potential .
Case Study :
For 4-(p-tolyl)-5-(thiophen-2-yl)-triazole-thione, DFT-predicted bond lengths (C-S: 1.68 Å) matched X-ray data within 0.02 Å .
Q. What strategies are effective in resolving discrepancies between theoretical calculations and experimental spectroscopic data for this compound?
Methodological Answer:
- Tautomerism Adjustment :
- Model both thione (C=S) and thiol (S-H) tautomers in DFT, as experimental conditions (solvent, pH) may favor one form .
- Solvent Effects :
- Include PCM (Polarizable Continuum Model) in calculations to mimic DMSO or ethanol environments .
- Conformational Sampling :
- Rotate dihedral angles (e.g., trifluoromethylphenyl orientation) and compare energy profiles with NMR coupling constants .
Example :
In 4-ethyl-5-(2-hydroxyphenyl)-triazole-thione, thione tautomer DFT predictions deviated by <5% from experimental IR after solvent correction .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethylphenyl group in modulating biological activity?
Methodological Answer: SAR Design :
Analog Synthesis :
- Replace CF₃ with Cl, OCH₃, or H to assess electronic effects .
3D-QSAR Modeling :
Target Binding Studies :
- Molecular docking (AutoDock Vina) against C. albicans CYP51 (PDB: 5TZ1) to evaluate hydrophobic interactions with CF₃ .
Key Finding :
CF₃ enhances lipophilicity (logP +0.5 vs. H-substituted analogs), improving membrane permeability and MIC values by 2–4 fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
